5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester
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Overview
Description
5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyridine ring, an ethoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethoxy group and the tert-butyl ester. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester has a unique combination of functional groups that confer specific chemical and biological properties. Its pyridine ring and tert-butyl ester make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
XITSQVVURYGTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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